molecular formula C20H42N12O6 B6318714 H-Arg-Arg-Arg-OH Acetate CAS No. 733024-60-7

H-Arg-Arg-Arg-OH Acetate

Cat. No. B6318714
CAS RN: 733024-60-7
M. Wt: 546.6 g/mol
InChI Key: OUZMVWXLLXNJBR-LFELFHSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Arg-Arg-OH Acetate is a synthetic peptide derived from the amino acid arginine, and is a useful molecule for scientific research. This peptide can be used in a variety of laboratory experiments, and has a variety of applications in the fields of biochemistry and physiology. This article will discuss the synthesis method of this compound, its mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and will provide a list of potential future directions for research and development.

Scientific Research Applications

Radical Intermediates in Arginine Reactions

Research conducted by Ito et al. (2009) explored the kinetics of l-arginine (Arg) reactions with hydroxyl radicals (OH) and sulfate radical anions (SO4−). The study utilized pulse radiolysis to investigate hydrogen abstraction from Arg by OH, highlighting the formation of various Arg radicals with differing redox properties (Ito, Morimoto, Fujita, & Nishimoto, 2009).

Synthesis of Corticotropin Peptides

Inouye and Watanabe (1977) synthesized derivatives related to corticotropin peptides, employing intermediates like H–Arg(NO2)–Arg(NO2)–Pro–OH. This study provided insights into peptide synthesis processes, particularly highlighting the minimization of racemization risk in saponification (Inouye & Watanabe, 1977).

Argireline Acetate Synthesis and Kinetics

Liang-lian (2013) focused on synthesizing Argireline Acetate, specifically addressing the condensation reactions involving sterically hindered amino acids like Fmoc-Arg(Pbf)-OH. The study provides valuable data on reaction kinetics and optimal conditions for Argireline Acetate synthesis, contributing to the industrial production of such compounds (Liang-lian, 2013).

Biocatalysis for Hydroxyarginine Production

A study by Mao et al. (2020) presented a novel approach for producing 3-Hydroxyarginine (3-OH-Arg), an important intermediate in viomycin synthesis. This work showcased the integration of protein engineering and recombinant whole-cell biocatalysis for efficient 3-OH-Arg production, offering promising avenues for commercial hydroxylated amino acid production (Mao, Liu, Gao, Zhu, Sun, Lu, & Qin, 2020).

Oxidation of Amino Acid Derivatives

Research by Uranga et al. (2018) explored the oxidation of amino acids, including Arg, by hydroxyl radicals. The study, using density functional theory, provided insights into the oxidation mechanisms and the formation of various intermediates and products, crucial for understanding amino acid interactions under oxidative stress (Uranga, Mujika, Grande-Aztatzi, & Matxain, 2018).

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N12O4.C2H4O2/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;1-2(3)4/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H3,(H,3,4)/t10-,11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZMVWXLLXNJBR-LFELFHSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Arg-Arg-OH Acetate
Reactant of Route 2
H-Arg-Arg-Arg-OH Acetate
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H-Arg-Arg-Arg-OH Acetate
Reactant of Route 4
H-Arg-Arg-Arg-OH Acetate
Reactant of Route 5
H-Arg-Arg-Arg-OH Acetate
Reactant of Route 6
H-Arg-Arg-Arg-OH Acetate

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